molecular formula C27H29NO B14226287 (4-butylnaphthalen-1-yl)(2-methyl-1-propyl-1H-indol-3-yl)methanone CAS No. 824960-05-6

(4-butylnaphthalen-1-yl)(2-methyl-1-propyl-1H-indol-3-yl)methanone

Cat. No.: B14226287
CAS No.: 824960-05-6
M. Wt: 383.5 g/mol
InChI Key: NKIYNRUHLLPQDP-UHFFFAOYSA-N
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Description

(4-butylnaphthalen-1-yl)(2-methyl-1-propyl-1H-indol-3-yl)methanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure combining a naphthalene moiety with an indole moiety, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

The synthesis of (4-butylnaphthalen-1-yl)(2-methyl-1-propyl-1H-indol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

(4-butylnaphthalen-1-yl)(2-methyl-1-propyl-1H-indol-3-yl)methanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(4-butylnaphthalen-1-yl)(2-methyl-1-propyl-1H-indol-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-butylnaphthalen-1-yl)(2-methyl-1-propyl-1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

(4-butylnaphthalen-1-yl)(2-methyl-1-propyl-1H-indol-3-yl)methanone can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

CAS No.

824960-05-6

Molecular Formula

C27H29NO

Molecular Weight

383.5 g/mol

IUPAC Name

(4-butylnaphthalen-1-yl)-(2-methyl-1-propylindol-3-yl)methanone

InChI

InChI=1S/C27H29NO/c1-4-6-11-20-16-17-23(22-13-8-7-12-21(20)22)27(29)26-19(3)28(18-5-2)25-15-10-9-14-24(25)26/h7-10,12-17H,4-6,11,18H2,1-3H3

InChI Key

NKIYNRUHLLPQDP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C2=CC=CC=C12)C(=O)C3=C(N(C4=CC=CC=C43)CCC)C

Origin of Product

United States

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